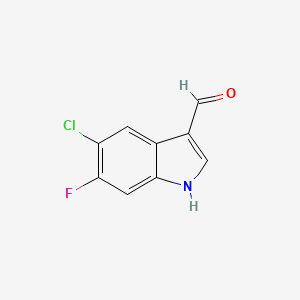

5-chloro-6-fluoro-1H-indole-3-carbaldehyde

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing aldehyde functional groups. The base structure is derived from indole, a bicyclic aromatic heterocycle consisting of a pyrrole ring fused to a benzene ring, formally known as 2,3-benzopyrrole. The numbering system for indole places the nitrogen atom at position 1, with subsequent carbon atoms numbered sequentially around the ring system. The aldehyde functional group attached to carbon-3 is designated using the carbaldehyde suffix, which is the preferred nomenclature when the aldehyde group is directly attached to a ring system rather than forming part of a chain.

The halogen substituents are positioned on the benzene portion of the indole core, with chlorine occupying position 5 and fluorine at position 6. According to International Union of Pure and Applied Chemistry guidelines, substituents are listed alphabetically in the compound name, placing chloro before fluoro. The complete systematic name therefore becomes this compound, with the molecular formula C₉H₅ClFNO and molecular weight of 197.59 daltons. The Chemical Abstracts Service registry number 1227580-07-5 serves as the unique identifier for this specific compound, distinguishing it from other positional isomers such as 6-chloro-5-fluoro-1H-indole-3-carbaldehyde or 5-chloro-7-fluoro-1H-indole-3-carbaldehyde.

The structural representation using Simplified Molecular Input Line Entry System notation is O=Cc1c[nH]c2c1cc(Cl)c(c2)F, which clearly indicates the connectivity pattern and substitution positions. This notation system provides an unambiguous description of the molecular structure, facilitating database searches and computational modeling applications. The 1H designation in the systematic name specifically indicates that the hydrogen atom is attached to the nitrogen atom of the pyrrole ring, distinguishing this tautomeric form from potential alternatives.

Properties

IUPAC Name |

5-chloro-6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBXXZSUPVGPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first halogenated to introduce the chloro and fluoro groups. This is followed by formylation at the 3-position to introduce the carbaldehyde group. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 5-chloro-6-fluoro-1H-indole-3-carboxylic acid.

Reduction: 5-chloro-6-fluoro-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde as a scaffold for developing antimicrobial agents. A notable investigation demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound was synthesized and evaluated for its structure-activity relationship, leading to the identification of derivatives with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating strong antimicrobial properties without significant cytotoxic effects .

Antifungal Properties

In addition to antibacterial activity, derivatives of this compound have shown promise as antifungal agents. Specifically, certain synthesized analogues displayed selective antifungal activity against Cryptococcus neoformans, suggesting that this compound could be further developed into therapeutic agents targeting fungal infections .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving indole derivatives. For instance, a common synthetic route involves the use of Vilsmeier reagents to facilitate the formylation of indoles, which allows for regioselective modifications that enhance the compound's reactivity and functionalization potential .

Table 1: Synthetic Methods for Indole Derivatives

Structure-Activity Relationship Studies

Extensive research has been conducted to explore the structure-activity relationships (SAR) of compounds derived from this compound. These studies help in understanding how variations in molecular structure affect biological activity, guiding the design of more effective therapeutic agents. For example, modifications at the indole ring or aldehyde group have been systematically evaluated for their impact on antimicrobial potency .

Radical Trapping Experiments

The compound has also been utilized in radical trapping experiments to study oxidative stress mechanisms in biological systems. Its ability to react with free radicals makes it a valuable tool for investigating cellular responses to oxidative damage and potential protective mechanisms .

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of indole derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Position: The 5-chloro-6-fluoro substitution pattern is unique compared to analogs like 7-fluoro-1H-indole-3-carbaldehyde or 5-bromo-1H-indole-3-carbaldehyde .

- Functional Groups : The carbaldehyde group at C3 enables Schiff base formation (e.g., hydrazones), a common strategy for developing bioactive molecules .

Spectral and Analytical Data

- NMR Trends :

- 1H NMR : Indole C3-CHO protons typically resonate at δ 9.8–10.2 ppm, while aromatic protons show shifts dependent on halogen electronegativity (e.g., F substituents cause deshielding) .

- 19F NMR : Fluorine atoms in indole derivatives (e.g., 5b ) exhibit distinct shifts (e.g., δ -115 to -120 ppm for aromatic F).

- Melting Points : Halogenated indole aldehydes often have high melting points (>200°C) due to strong intermolecular interactions .

Structural and Functional Analogues in Drug Discovery

Quinazoline Derivatives

Compounds like N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (Similarity: 0.86 to this compound) demonstrate the importance of halogenated aromatic systems in kinase inhibition. However, indole aldehydes offer distinct reactivity for covalent bonding or prodrug strategies.

Hydrazone Derivatives

5-Chloro-1H-indole-3-carbaldehyde forms hydrazones (e.g., 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone ) with demonstrated crystallographic stability . The 6-fluoro substituent in this compound could further modulate hydrazone stability and bioactivity.

Biological Activity

5-Chloro-6-fluoro-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and features both chloro and fluoro substituents on the indole ring. These modifications enhance its reactivity and potential for various chemical transformations, making it a valuable scaffold in drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.25 µg/mL, demonstrating potent activity without significant cytotoxic effects on human cells .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| 5-Chloro-6-fluoro derivative | MRSA | ≤0.25 | Low |

| Unsubstituted indole | MRSA | >32 | Moderate |

| 5-Fluoro analogue | C. neoformans | ≤0.25 | Non-toxic |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and reactive oxygen species (ROS) formation. Notably, it has shown higher cytotoxicity against MCF-7 breast cancer cells compared to healthy cell lines .

Case Study: Apoptosis Induction in Cancer Cells

In a study involving HCT-116 p53-knockout colon cancer cells, treatment with this compound resulted in significant induction of apoptosis, evidenced by increased caspase 3/7 activity and morphological changes typical of apoptotic cells .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit key inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) | IC50 (μg/mL) |

|---|---|---|

| 5-Chloro-6-fluoro derivative | 50% | 60.56 |

| Standard (Diclofenac) | 55% | 54.65 |

The mechanisms underlying the biological activities of this compound involve its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt cellular processes, leading to inhibition of enzyme activity and triggering apoptotic pathways in cancer cells .

Comparative Analysis with Similar Compounds

The unique combination of chloro and fluoro substituents distinguishes this compound from other indole derivatives. Comparative studies reveal that compounds with similar structures but lacking these substitutions exhibit reduced biological activity.

Table 3: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Chloro-6-fluoro-1H-indole | High | High | Moderate |

| 5-Bromo-6-fluoro-1H-indole | Moderate | Low | Low |

| 5-Chloro-1H-indole | Low | Moderate | Low |

Q & A

Q. What are the established synthetic routes for 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation , where an indole precursor undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. For example, in analogous indole derivatives, reactions are carried out at 0–20°C for 1–2 hours, followed by quenching and purification via column chromatography (e.g., using 70:30 ethyl acetate:hexane) to achieve ≥98% purity . Key Steps :

- Dissolve indole precursor in DMF, add POCl₃ dropwise under ice cooling.

- Stir at room temperature, monitor via TLC.

- Purify using silica gel chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming substituent positions and electronic environments. For instance, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while halogenated carbons show distinct shifts in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight (e.g., calculated for C₉H₅ClFNO: 213.56 g/mol).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The aldehyde group serves as a versatile handle for synthesizing bioactive derivatives:

- Schiff Base Formation : React with amines to generate imine-linked probes for enzyme inhibition studies.

- Heterocyclic Synthesis : Used in multicomponent reactions (e.g., Paal-Knorr) to create indole-fused scaffolds with anticancer or antimicrobial activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Catalyst Screening : Replace CuI (42% yield in analogous reactions ) with Pd-based catalysts for milder conditions.

- Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.

- Continuous Flow Reactors : Scale-up using flow chemistry to reduce purification steps and improve reproducibility .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Purity Verification : Use TLC or HPLC to rule out impurities affecting NMR/UV data .

- Substituent Effects : Model computational tools (e.g., DFT) to predict chemical shifts, accounting for electron-withdrawing Cl/F groups at positions 5 and 6, which deshield adjacent protons .

- X-ray Crystallography : Confirm crystal structure using SHELX software for refinement .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

- Methodological Answer :

- POCl₃ Handling : Use inert atmosphere (N₂/Ar) and corrosion-resistant equipment due to its moisture sensitivity.

- Aldehyde Stability : Store under nitrogen at –20°C to prevent oxidation.

- PPE : Wear acid-resistant gloves, goggles, and a lab coat. Refer to SDS for emergency measures (e.g., eye wash stations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.